molecular formula C21H20FN3O2 B2724884 4-(3-fluorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946372-94-7

4-(3-fluorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2724884
CAS No.: 946372-94-7
M. Wt: 365.408
InChI Key: WMJZLLKGXZCNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolo[3,4-d]pyrimidine derivative featuring a 3-fluorophenyl group at the 4-position and a 3-phenylpropyl chain at the 6-position. The pyrrolo[3,4-d]pyrimidine core is a bicyclic system fused with a pyrrole and pyrimidine ring, distinct from isomers like pyrrolo[2,3-d]pyrimidine.

Properties

IUPAC Name

4-(3-fluorophenyl)-6-(3-phenylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c22-16-10-4-9-15(12-16)19-18-17(23-21(27)24-19)13-25(20(18)26)11-5-8-14-6-2-1-3-7-14/h1-4,6-7,9-10,12,19H,5,8,11,13H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJZLLKGXZCNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)F)C(=O)N1CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-fluorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core. This can be achieved through intramolecular cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, where a fluorinated aromatic compound reacts with the pyrrolopyrimidine intermediate.

    Attachment of the Phenylpropyl Group: The phenylpropyl group is attached through a series of condensation reactions, often involving Grignard reagents or other organometallic compounds.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-(3-fluorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various adducts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Preliminary studies show that 4-(3-fluorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione demonstrates cytotoxic effects against various cancer cell lines. For example:

  • Inhibition of Cell Proliferation : Significant inhibition was observed in A431 and Jurkat cells with IC50 values comparable to established chemotherapeutic agents like doxorubicin.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

  • COX Enzyme Inhibition : In vitro assays indicate potent inhibition of cyclooxygenase (COX) enzymes (particularly COX-2), suggesting potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its unique molecular structure. Key components influencing its biological activity include:

  • Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Phenylpropyl Moiety : Contributes to the overall hydrophobic character of the molecule.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds within the pyrrolopyrimidine class. Notable findings include:

  • Anticancer Studies : Research has shown that modifications in the pyrrolo[3,4-d]pyrimidine structure can lead to enhanced activity against specific cancer types.
  • Inflammation Models : In vivo studies have demonstrated the compound's potential in reducing inflammation markers in animal models.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

  • Pyrrolo[2,3-d]pyrimidine Derivatives (): Compounds like N4-(3-trifluoromethylphenyl)-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (15) and N4-(3-bromophenyl)-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (8) share a pyrrolo[2,3-d]pyrimidine core. The 2,3-d vs. For instance, compound 15 exhibits a melting point of 189–192°C and a trifluoromethyl group enhancing metabolic stability , whereas the target compound’s 3-fluorophenyl group may offer different electronic effects.
  • Triazolo[4,5-d]pyrimidinone Derivatives (): 5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one replaces the pyrrolo ring with a triazole, introducing a third nitrogen.
  • Pyrazolo[3,4-d]pyrimidinones (): 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one features a pyrazole ring fused to pyrimidine. The tert-butyl group and 2-hydroxyphenyl substituent contrast with the target’s phenylpropyl chain, suggesting divergent solubility and steric profiles .

Substituent Effects

Compound Core Structure Key Substituents Melting Point (°C) Notable Features
Target Compound Pyrrolo[3,4-d]pyrimidine 4-(3-fluorophenyl), 6-(3-phenylpropyl) Not reported Flexible 3-phenylpropyl chain; 3-fluorophenyl
Compound 15 Pyrrolo[2,3-d]pyrimidine 4-(3-CF3-phenyl), 6-(2-phenylethyl) 189–192 Trifluoromethyl enhances stability
Compound 8 Pyrrolo[2,3-d]pyrimidine 4-(3-bromophenyl), 6-(2-phenylethyl) 185–187 Bromine for potential halogen bonding
Triazolo[4,5-d]pyrimidinone Triazolo[4,5-d]pyrimidine 5-(4-Cl-phenoxy), 6-isopropyl Not reported Chlorine increases electronegativity
Pyrazolo[3,4-d]pyrimidinone Pyrazolo[3,4-d]pyrimidine 6-tert-butyl, 1-(4-fluoro-2-hydroxyphenyl) Not reported Hydroxyl group for H-bonding

Physicochemical and Electronic Properties

  • Fluorine vs. Chlorine Substituents : The target’s 3-fluorophenyl group provides moderate electronegativity and lipophilicity, whereas chlorine in the triazolo derivative () increases polarity and steric bulk .
  • Chain Length and Flexibility : The target’s 3-phenylpropyl chain (three-carbon linker) may enhance membrane permeability compared to shorter 2-phenylethyl chains in –2 .
  • Hydrogen-Bonding Capacity : The 2,5-dione groups in the target compound offer two H-bond acceptors, similar to the 2,4-diamine in compound 15 , but distinct from the triazolo derivative’s single ketone .

Biological Activity

The compound 4-(3-fluorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 946372-94-7) belongs to the class of pyrrolo[3,4-d]pyrimidines. Its complex structure features a fused bicyclic system that includes both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in targeting various diseases.

  • Molecular Formula : C21H20FN3O2
  • Molecular Weight : 365.40 g/mol
  • SMILES Notation : O=C1NC2=C(C(N1)c1cccc(c1)F)C(=O)N(C2)CCCc1ccccc1

The presence of a fluorine atom on the aromatic ring enhances the compound's electronic properties, potentially influencing its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 4-(3-fluorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibit activity against various biological targets. The proposed mechanisms of action include:

  • Kinase Inhibition : Many pyrrolo[3,4-d]pyrimidines have been identified as potent inhibitors of specific kinases involved in cell signaling pathways.
  • Modulation of Enzyme Activity : The compound may interact with enzymes such as Aldehyde Dehydrogenase (ALDH), which plays a role in cancer metabolism and drug resistance .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of pyrrolo[3,4-d]pyrimidines has revealed that modifications to the core structure can significantly affect biological activity. For instance:

  • Compounds with increased lipophilicity often demonstrate enhanced potency against target enzymes.
  • Alterations in substituent positions on the aromatic rings can lead to variations in selectivity and efficacy .

Potential Applications

Given its structure and preliminary findings on related compounds:

  • Cancer Therapeutics : The compound could serve as a lead for developing new anticancer agents by targeting specific pathways involved in tumor growth and resistance.
  • Neurodegenerative Disorders : Its ability to modulate enzyme activity may also provide therapeutic avenues for conditions like Alzheimer's disease.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures, starting with condensation reactions to form the pyrrolo[3,4-d]pyrimidine core, followed by functionalization of the fluorophenyl and phenylpropyl groups. Key steps include:

  • Nucleophilic substitution for introducing the 3-fluorophenyl moiety under basic conditions (e.g., K₂CO₃ in DMF) .
  • Alkylation for attaching the 3-phenylpropyl group, requiring controlled temperatures (40–60°C) and anhydrous solvents to prevent side reactions .
  • Purification via column chromatography (e.g., CHCl₃/CH₃OH mixtures) to isolate intermediates .
    Optimization : Use Design of Experiments (DoE) to systematically vary parameters like solvent polarity, temperature, and catalyst loading, reducing trial-and-error approaches .

Q. How should spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • ¹H NMR : Focus on aromatic proton signals (δ 6.5–8.0 ppm for fluorophenyl and phenylpropyl groups) and NH/CH₂ groups (δ 3.5–5.5 ppm). Compare with structurally similar compounds to assign peaks .
  • IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bends (~3300 cm⁻¹) .
  • MS : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and fragmentation patterns to validate the structure .

Q. What are the key considerations for preliminary biological activity screening?

  • In vitro assays : Test inhibition of kinases or receptors (e.g., tyrosine kinases) using enzymatic assays with ATP analogs .
  • Cytotoxicity : Use cell viability assays (e.g., MTT) on cancer cell lines, noting IC₅₀ values .
  • Solubility : Pre-solubilize in DMSO (<1% v/v) to avoid solvent toxicity in cell-based studies .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR peak splitting) be resolved?

  • Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening (e.g., rotameric equilibria in the phenylpropyl chain) .
  • Computational modeling : Compare DFT-calculated chemical shifts with experimental data to assign ambiguous peaks .
  • 2D NMR : Use HSQC/HMBC to correlate protons with adjacent carbons, resolving overlapping signals .

Q. What computational strategies are effective for predicting reactivity and reaction mechanisms?

  • Reaction path searches : Apply quantum chemical methods (e.g., DFT) to model transition states and intermediates, identifying energetically favorable pathways .
  • Machine learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) for functional group transformations .

Q. How can statistical experimental design (DoE) optimize reaction yields and purity?

  • Factor screening : Use Plackett-Burman designs to test variables (e.g., temperature, stoichiometry, solvent) with minimal runs .
  • Response surface methodology : Apply central composite designs to model nonlinear relationships and identify maxima in yield/purity .
  • Case study : A 3-factor DoE reduced reaction steps from 12 to 5 while maintaining >90% yield in a related pyrrolo-pyrimidine synthesis .

Q. What strategies validate the 3D conformation’s role in bioactivity?

  • X-ray crystallography : Resolve crystal structures to analyze binding poses in enzyme active sites (e.g., kinase inhibitors) .
  • Molecular docking : Simulate interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina, correlating binding scores with IC₅₀ data .
  • SAR studies : Synthesize derivatives with modified substituents (e.g., replacing fluorophenyl with chlorophenyl) to assess activity trends .

Q. How can stability and degradation pathways be analyzed under varying conditions?

  • Forced degradation : Expose to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify degradation products via LC-MS .
  • Kinetic studies : Monitor decomposition rates using HPLC, calculating activation energy (Arrhenius plots) to predict shelf life .

Methodological Tables

Q. Table 1. Key NMR Assignments for Structural Confirmation

Proton EnvironmentExpected δ (ppm)Reference Compound Example
Fluorophenyl C-H6.8–7.4 (m)Compound 13 in
Pyrrolo NH10.9–11.4 (s)Compound 10 in
Phenylpropyl CH₂2.8–3.2 (t)Compound 8 in

Q. Table 2. DoE Parameters for Reaction Optimization

FactorRange TestedOptimal Value Identified
Temperature (°C)50–9075
Catalyst Loading (%)1–53.2
Solvent (DMF:H₂O)95:5–80:2085:15

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.